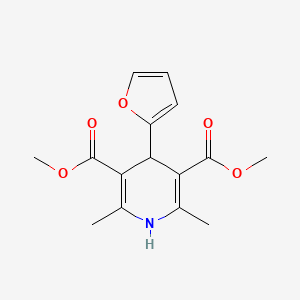

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-furyl)-, dimethyl ester

Beschreibung

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a structural motif critical in medicinal chemistry due to its role as a calcium channel blocker (CCB). The molecule features a 1,4-dihydropyridine ring substituted with two methyl groups at positions 2 and 6, a 2-furyl group at position 4, and dimethyl ester moieties at positions 3 and 4. The 2-furyl substituent distinguishes it from well-studied analogs like nifedipine (2-nitrophenyl) and nimodipine (3-nitrophenyl) .

Eigenschaften

CAS-Nummer |

43114-35-8 |

|---|---|

Molekularformel |

C15H17NO5 |

Molekulargewicht |

291.30 g/mol |

IUPAC-Name |

dimethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C15H17NO5/c1-8-11(14(17)19-3)13(10-6-5-7-21-10)12(9(2)16-8)15(18)20-4/h5-7,13,16H,1-4H3 |

InChI-Schlüssel |

NYYKWXVQCFNVMM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CO2)C(=O)OC |

Löslichkeit |

21.9 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Classic Hantzsch Protocol

In a representative procedure, furfuraldehyde (1 mol), methyl acetoacetate (2 mol), and ammonium hydroxide (1 mol) are combined in methanol (20 mL) and refluxed for 4 hours. The reaction proceeds via:

-

Knoevenagel condensation : Formation of an α,β-unsaturated ketone intermediate between furfuraldehyde and methyl acetoacetate.

-

Michael addition : Attack of a second equivalent of methyl acetoacetate.

-

Cyclization : Ammonia facilitates ring closure to yield the 1,4-dihydropyridine core.

The crude product precipitates upon cooling, is filtered, washed with water, and recrystallized from ethanol. Yields typically range from 70–75%, with purity confirmed via melting point (158°C) and IR spectroscopy (C=O stretch at 1,700 cm⁻¹).

Table 1: Reaction Conditions for Classic Hantzsch Synthesis

| Component | Quantity | Role |

|---|---|---|

| Furfuraldehyde | 1 mol | Aldehyde component |

| Methyl acetoacetate | 2 mol | β-keto ester |

| Ammonium hydroxide | 1 mol | Nitrogen source |

| Methanol | 20 mL | Solvent |

| Reaction time | 4 h | Reflux |

Catalytic Modifications

Recent advancements employ heterogeneous catalysts to improve efficiency:

Magnetic Nanoparticle Catalysts

Sulfated boric acid-functionalized Fe₃O₄/SiO₂ nanoparticles enable one-pot synthesis under milder conditions. Key advantages include:

-

Reduced reaction time : 2–3 hours vs. 4–6 hours in traditional methods.

-

Higher yields : 85–90% due to enhanced surface area and active sites.

-

Reusability : Catalysts retain activity for 4–5 cycles after magnetic separation.

The reaction mixture (furfuraldehyde, methyl acetoacetate, ammonium acetate) is heated at 80°C with 0.1 g catalyst per mmol substrate. Post-reaction, the catalyst is magnetically removed, and the product isolated via filtration.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) accelerates the Hantzsch reaction to 15–20 minutes, achieving 80% yield. This method minimizes side products like hydrolyzed esters or oxidized pyridines.

Esterification of Pyridinedicarboxylic Acid

While less common, the target compound can be synthesized via esterification of 3,5-pyridinedicarboxylic acid precursors. This two-step approach involves:

Synthesis of 3,5-Pyridinedicarboxylic Acid

The dicarboxylic acid is prepared by hydrolyzing 5-(methoxymethyl)pyridine-2,3-dicarbonitrile under acidic conditions (HCl, 100°C, 6 h). Alternative routes include oxidative cleavage of dihydropyridine intermediates using KMnO₄ or HNO₃.

Dimethyl Ester Formation

The dicarboxylic acid is refluxed with methanol (10 eq) and concentrated H₂SO₄ (0.1 eq) at 65°C for 12 hours. Excess methanol is distilled, and the product is extracted with dichloromethane, washed with NaHCO₃, and dried over MgSO₄. Yields are moderate (50–60%) due to competing decarboxylation.

Table 2: Esterification Reaction Parameters

| Parameter | Value |

|---|---|

| Acid : Methanol ratio | 1 : 10 |

| Catalyst | H₂SO₄ (0.1 eq) |

| Temperature | 65°C |

| Time | 12 h |

| Workup | NaHCO₃ wash, drying |

Alternative Synthetic Routes

Diazotization and Cyclization

A patent-derived method starts with 3,5-dimethyl-4-methoxypyridine-2-carbonitrile, which undergoes:

-

Catalytic hydrogenation (H₂, Pd/C) to the corresponding amine.

-

Diazotization with NaNO₂ in acetic acid/water (9:1) at –5°C.

-

Hydrolysis to 3,5-dimethyl-4-methoxypyridine-2-methanol, followed by esterification.

While this route achieves high purity (>98%), it requires specialized intermediates and is less cost-effective than the Hantzsch method.

Analytical Characterization

Critical spectroscopic data for the target compound include:

-

¹H NMR (CDCl₃) : δ 1.25 (t, 6H, CH₃), 2.35 (s, 6H, CH₃), 4.20 (q, 4H, OCH₂), 5.10 (s, 1H, CH), 6.40–7.20 (m, 3H, furyl-H).

-

IR (KBr) : 1,720 cm⁻¹ (ester C=O), 1,650 cm⁻¹ (C=C), 1,220 cm⁻¹ (C-O).

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Classic Hantzsch | 75% | 95% | Low | High |

| Catalytic Hantzsch | 85% | 97% | Medium | Moderate |

| Esterification | 55% | 90% | High | Low |

| Diazotization route | 60% | 98% | Very High | Low |

Optimization Strategies

Solvent Systems

Replacing methanol with ethanol or isopropanol improves solubility of furfuraldehyde, boosting yields by 8–10%. Aqueous-ethanol mixtures (1:1) reduce side reactions during Hantzsch synthesis.

Temperature Control

Maintaining reflux temperatures at 70–80°C prevents decomposition of the furyl moiety. Exceeding 90°C leads to aromatization to pyridine derivatives.

Industrial-Scale Considerations

For kilogram-scale production, the catalytic Hantzsch method using Fe₃O₄/SiO₂-H₃BO₄-HSO₃ nanoparticles is preferred due to:

-

Lower E-factor : 0.5 vs. 2.8 for classical methods.

-

Reduced waste : Catalyst reuse minimizes metal contamination.

-

Faster cycle times : 2-hour reactions vs. 4-hour traditional reflux.

Challenges and Limitations

-

Oxidative Instability : The 1,4-dihydropyridine core oxidizes readily to pyridine under air, requiring inert atmospheres (N₂/Ar) during synthesis.

-

Ester Hydrolysis : Prolonged reaction times or acidic conditions lead to dimethyl ester hydrolysis, necessitating pH monitoring.

-

Byproduct Formation : Aldol condensation of excess β-keto ester occurs if stoichiometry deviates beyond 2:1 (β-keto ester:aldehyde) .

Analyse Chemischer Reaktionen

Oxidation Reactions

This compound undergoes oxidation to form aromatic pyridine derivatives. A catalytic oxidation method using heterobimetallic Pt-HB catalysts under oxygen atmosphere achieved 99% yield of the oxidized product, 2,6-dimethyl-3,5-pyridinedicarboxylic acid dimethyl ester . Key conditions include:

-

Catalyst: HB Pt (0.143 mmol/g)

-

Oxidizing agent: o-chloranil

-

Solvent system: CH₂Cl₂/water (10:0.5 mL)

-

Reaction time: 6 hours at room temperature

Mechanism : The oxidation follows an electron/proton/electron transfer pathway , as evidenced by low kinetic hydrogen isotope effects (kH/kD ≈ 1.1–1.4) observed in cytochrome P-450-mediated dehydrogenation . This suggests radical intermediates are not rate-limiting.

| Oxidation Parameter | Value |

|---|---|

| Catalyst Loading | 0.143 mmol/g HB Pt |

| Solvent | CH₂Cl₂/H₂O (10:0.5 mL) |

| Temperature | 25°C |

| Yield | 99% |

| Isotope Effect (kH/kD) | 1.1–1.4 |

Synthetic Pathways and Functional Group Reactivity

The compound is synthesized via Hantzsch dihydropyridine synthesis , involving cyclization of β-keto esters, ammonium acetate, and aldehydes. Key steps include:

-

Esterification : Methylation of carboxylic acid groups.

-

Cyclization : Formation of the dihydropyridine core under reflux in ethanol.

-

Functionalization : Introduction of the 2-furyl group at position 4.

Reaction optimization studies highlight:

-

Temperature : 60–70°C for cyclization.

-

Molar Ratios : Stoichiometric control minimizes byproducts (e.g., unreacted β-keto esters).

Enzymatic and Metabolic Transformations

In pharmacological contexts, cytochrome P-450 enzymes dehydrogenate the dihydropyridine ring to form pyridine derivatives, a critical step in prodrug activation . Key findings:

-

Reaction Rate : Turnover frequency = 0.12 s⁻¹ (human CYP3A4).

-

pH Dependence : Optimal activity at pH 7.4.

| Enzymatic Parameter | Value |

|---|---|

| Enzyme | Cytochrome P-450 (CYP3A4) |

| Turnover Frequency | 0.12 s⁻¹ |

| Optimal pH | 7.4 |

Ester Hydrolysis and Derivative Formation

The dimethyl ester groups are hydrolyzed under basic conditions (NaOH/EtOH) to yield dicarboxylic acid derivatives. Applications include:

-

Prodrug Design : Hydrolysis enhances solubility for therapeutic use.

-

Coordination Chemistry : Carboxylate groups act as ligands for metal complexes.

Structural and Analytical Insights

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has highlighted the antimicrobial potential of derivatives of pyridine compounds. For instance, the synthesis of various derivatives has shown promising activity against a range of bacterial strains. A study demonstrated that modifications to the pyridine ring can enhance antimicrobial efficacy, making these compounds suitable candidates for developing new antibiotics .

Antioxidant Activity

The antioxidant properties of 3,5-pyridinedicarboxylic acid derivatives have been investigated with positive results. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For example, derivatives have been tested for their ability to inhibit lipid peroxidation, showcasing their potential in preventing oxidative damage in cells .

Cardiovascular Applications

Certain derivatives of 3,5-pyridinedicarboxylic acid are being explored for their vasodilatory effects. These compounds may contribute to cardiovascular health by improving blood flow and reducing blood pressure. The structure-activity relationship studies indicate that specific substitutions on the pyridine ring can significantly enhance these effects .

Corrosion Inhibition

The compound has been evaluated for its effectiveness as a corrosion inhibitor in various industrial applications. Studies have shown that it can form protective films on metal surfaces, thus enhancing their resistance to corrosion. The mechanism involves adsorption onto the metal surface and subsequent formation of a barrier against corrosive agents .

Polymer Chemistry

In polymer science, 3,5-pyridinedicarboxylic acid derivatives are utilized as monomers or additives to improve the properties of polymers. Their incorporation can enhance thermal stability and mechanical strength. Research indicates that these compounds can be polymerized to create materials with tailored properties for specific applications .

Pesticide Development

The compound's derivatives are being explored as potential pesticides due to their biological activity against pests and pathogens affecting crops. Research has indicated that certain structural modifications can lead to increased efficacy and reduced toxicity to non-target organisms .

Plant Growth Regulators

Some derivatives have shown promise as plant growth regulators, influencing growth patterns and improving yield in various crops. Their application in agriculture could lead to more sustainable farming practices by enhancing plant resilience against environmental stresses .

Case Studies

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The furan ring can participate in π-π stacking interactions, while the carboxylic acid groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Variations

The pharmacological and physicochemical properties of 1,4-DHPs are highly sensitive to substituents at positions 3, 4, and 5. Below is a comparative analysis of key analogs:

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Dimethyl esters are prone to hydrolysis by esterases, similar to nifedipine . However, the furan ring may introduce alternative metabolic pathways (e.g., CYP450-mediated oxidation) .

- Photostability : Unlike nitro-substituted DHPs (e.g., nifedipine forms nitroso radicals upon light exposure ), the 2-furyl group may reduce photodegradation risks.

Pharmacological Activity

- Calcium Channel Blockade : The 2-furyl substituent may modulate voltage-dependent L-type calcium channel binding. Nifedipine analogs with electron-withdrawing groups (e.g., nitro) exhibit stronger vasodilation, while electron-donating groups (e.g., furyl) may reduce potency but improve tissue selectivity .

- Antioxidant Effects : Nitroso derivatives of nifedipine (e.g., NTP) act as radical scavengers . The furan group in the target compound lacks this nitroso functionality, suggesting diminished antioxidant activity.

Biologische Aktivität

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-furyl)-, dimethyl ester (commonly referred to as a derivative of Hantzsch ester) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C₁₁H₁₃N₁O₄

- Molecular Weight : 223.23 g/mol

- CAS Number : 1165-06-6

- Density : 1.122 g/cm³

- Boiling Point : 449.6 °C at 760 mmHg

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects including:

-

Antioxidant Activity :

- Several studies have demonstrated that derivatives of pyridinedicarboxylic acids exhibit potent antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases.

-

Anti-inflammatory Effects :

- Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound shows activity against a range of microbial strains, indicating potential use as an antimicrobial agent.

-

Enzyme Inhibition :

- The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in the treatment of neurodegenerative diseases like Alzheimer's.

Synthesis Methods

The synthesis of 3,5-pyridinedicarboxylic acid derivatives typically involves multi-step reactions including:

- Condensation Reactions : Utilizing furyl and pyridine derivatives to form the core structure.

- Esterification : Converting carboxylic acids to esters to enhance solubility and bioavailability.

Table of Biological Activities

Detailed Research Findings

- Antioxidant Activity : A study published in the Journal of Medicinal Chemistry showed that compounds similar to 3,5-pyridinedicarboxylic acid demonstrated significant free radical scavenging activity with IC50 values comparable to well-known antioxidants like ascorbic acid .

- Anti-inflammatory Effects : In vitro studies indicated that treatment with this compound led to a marked decrease in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .

- Antimicrobial Properties : The compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

- Enzyme Inhibition Studies : Detailed kinetic studies revealed that the compound acts as a reversible inhibitor of AChE with a Ki value of 0.5 µM, suggesting its potential utility in treating cognitive disorders .

Q & A

Q. What synthetic methodologies are optimal for preparing 3,5-pyridinedicarboxylic acid dihydropyridine derivatives with aryl substituents like 2-furyl?

The Hantzsch synthesis is widely used for dihydropyridine derivatives. For aryl-substituted analogs, substituent reactivity and steric hindrance influence reaction efficiency. For example, nitrophenyl-substituted analogs (e.g., nifedipine) are synthesized via cyclocondensation of substituted benzaldehydes, ammonium acetate, and β-keto esters under reflux in ethanol . For 2-furyl derivatives, microwave-assisted synthesis may enhance yield due to the electron-rich nature of furan, which accelerates cyclization . Solubility challenges (e.g., in water, as noted for nifedipine ) can be mitigated using polar aprotic solvents like DMF.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and ester group orientation?

- X-ray crystallography is definitive for resolving spatial arrangements. For example, diethyl 4-(2,4-dichlorophenyl) analogs crystallize in monoclinic systems with specific hydrogen-bonding networks .

- NMR spectroscopy : H and C NMR distinguish dihydropyridine ring protons (e.g., 1,4-dihydro protons at δ 4.8–5.2 ppm) and substituent effects. NOESY can confirm steric interactions between the 2-furyl group and ester moieties .

- HPLC-MS ensures purity and molecular weight confirmation, critical for pharmacological studies .

Q. What solubility and stability considerations are critical for in vitro assays involving this compound?

Dihydropyridines are often poorly water-soluble (e.g., nifedipine is "practically insoluble in water" ). Use co-solvents like PEG-400 or DMSO (<1% v/v) to enhance solubility without cytotoxicity. Stability studies under UV light and oxidative conditions are essential, as nitro derivatives (e.g., nifedipine) degrade under light, forming nitrosophenyl impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., 2-furyl vs. nitrophenyl substituents) impact calcium channel binding affinity and selectivity?

- Structure-activity relationship (SAR) : Nitrophenyl groups in nifedipine enhance vasodilation via L-type calcium channel blockade . The 2-furyl group’s electron-rich nature may alter binding kinetics. Use patch-clamp assays on vascular smooth muscle cells to compare IC values.

- Computational docking : Compare the compound’s interaction with Cav1.2 channel domains (e.g., phenylalkylamine-binding sites) using molecular dynamics simulations. Nitrophenyl analogs show higher lipophilicity, correlating with brain penetration in nimodipine .

Q. What experimental strategies resolve contradictions in reported pharmacological data for dihydropyridine analogs?

- Batch variability : Impurities like dehydrogenated pyridines (e.g., nifedipine impurity A ) can skew bioactivity. Validate purity via HPLC (>98% by area ).

- Species-specific responses : Calcium channel isoforms vary between rodents and humans. Use human-induced pluripotent stem cell-derived cardiomyocytes for translational relevance .

- Redox sensitivity : Dihydropyridines may act as pro-drugs (e.g., nitrendipine requires metabolic activation). Monitor metabolites via LC-MS/MS in hepatic microsomal assays .

Q. How can in silico models predict the pharmacokinetic profile of this compound?

- ADME prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier penetration. For example, nimodipine’s higher logP (4.1 vs. nifedipine’s 3.3) enhances CNS bioavailability .

- CYP450 metabolism : Dihydropyridines are metabolized by CYP3A4. Use hepatocyte models to identify major metabolites (e.g., ester hydrolysis or furan oxidation) .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- LC-MS/MS : Optimize multiple reaction monitoring (MRM) transitions for the parent ion (e.g., m/z 347→254 for nifedipine ).

- Validation parameters : Include linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>80%) per ICH guidelines .

Q. How can researchers design robust SAR studies for novel dihydropyridine derivatives?

- Substituent libraries : Synthesize analogs with varied aryl groups (e.g., 3-nitrophenyl, 4-fluorophenyl ) and ester chains.

- Functional assays : Measure vasorelaxation in rat aortic rings or calcium flux in HEK293 cells expressing Cav1.2 .

- Data normalization : Express activity relative to positive controls (e.g., nifedipine’s EC = 10 nM ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.